molecular formula C13H15N3O5 B7817216 5-(7-Methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide

5-(7-Methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide

Cat. No.: B7817216
M. Wt: 293.27 g/mol
InChI Key: QXPUZEAHWYTNNA-UHFFFAOYSA-N
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Description

5-(7-Methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide is a complex organic compound that features a benzodioxole moiety, an isoxazole ring, and a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(7-Methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzodioxole moiety, followed by the construction of the isoxazole ring and the introduction of the carbohydrazide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(7-Methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

5-(7-Methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where benzodioxole and isoxazole derivatives have shown efficacy.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(7-Methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole and isoxazole derivatives, such as:

  • 7-Methoxy-1,3-benzodioxol-5-yl)methanol
  • 7-Methoxy-1,3-benzodioxol-5-yl)methanamine hydrochloride
  • 8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methanol

Uniqueness

What sets 5-(7-Methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-(7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5/c1-6-10(13(17)15-14)16-21-11(6)7-3-8(18-2)12-9(4-7)19-5-20-12/h3-4,6,11H,5,14H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPUZEAHWYTNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(ON=C1C(=O)NN)C2=CC3=C(C(=C2)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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